3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 155499-44-8
VCID: VC21292819
InChI: InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10)
SMILES: C(C1=NN=C(NC1=O)N)N
Molecular Formula: C4H7N5O
Molecular Weight: 141.13 g/mol

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

CAS No.: 155499-44-8

Cat. No.: VC21292819

Molecular Formula: C4H7N5O

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one - 155499-44-8

Specification

CAS No. 155499-44-8
Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
IUPAC Name 3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10)
Standard InChI Key YHWUTTGSLSPKOW-UHFFFAOYSA-N
Isomeric SMILES C(C1=NNC(=NC1=O)N)N
SMILES C(C1=NN=C(NC1=O)N)N
Canonical SMILES C(C1=NNC(=NC1=O)N)N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is characterized by a triazine ring structure with three nitrogen atoms in a six-membered ring. The compound contains an amino group at position 3 and an aminomethyl group at position 6, which contribute significantly to its chemical reactivity and biological properties. These functional groups enable the compound to form hydrogen bonds and engage in various chemical interactions.

The basic molecular structure of this compound can be described using its SMILES notation: O=C1NC(N)=NN=C1CN . This notation represents the connectivity of atoms within the molecule, providing a concise description of its structure. The compound exists in various salt forms, with the dihydrochloride salt being one of the most commonly encountered derivatives in research settings.

Physical and Chemical Properties

The compound 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one exhibits several important physical and chemical properties that influence its behavior in various applications. The dihydrochloride salt form has a molecular weight of 214.05 g/mol and a molecular formula of C₄H₉Cl₂N₅O . This salt form is typically encountered as a solid at room temperature.

Table 1: Physical and Chemical Properties of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Dihydrochloride

PropertyValue
Molecular Weight214.05 g/mol
Molecular FormulaC₄H₉Cl₂N₅O
CAS Number1236162-31-4
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Physical StateSolid at room temperature
Storage ConditionsInert atmosphere, Room Temperature

The compound's structure features multiple hydrogen bond donors (5) and acceptors (4), which play a crucial role in its interactions with biological systems . The presence of only one rotatable bond indicates relatively limited conformational flexibility, which may influence its binding properties to potential biological targets.

Salt Forms and Derivatives

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one exists in various salt forms, with the dihydrochloride and acetate derivatives being the most commonly studied. These different salt forms can significantly impact the compound's properties, including solubility, stability, and bioavailability.

The dihydrochloride salt (CAS: 1236162-31-4) has a molecular formula of C₄H₉Cl₂N₅O and a molecular weight of 214.05 g/mol . This salt form is often preferred for research purposes due to its stability and solubility characteristics.

The acetate salt (CAS: 1353100-80-7) has a molecular formula of C₆H₁₁N₅O₃ and a molecular weight of 201.18 g/mol . This form presents different physicochemical properties that may be advantageous for certain applications.

The choice of salt form depends on the specific requirements of the intended application, with considerations including solubility profile, stability under various conditions, and compatibility with other compounds in formulations.

Synthesis Methods and Chemical Reactivity

Synthetic Routes

The synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common approach involves the reaction of suitable amidine compounds with nitriles in the presence of a base to form the triazine ring structure. The specific functional groups at positions 3 and 6 can be introduced through various synthetic strategies.

For example, the aminomethyl group at position 6 can be incorporated through alkylation or reductive amination reactions. These reactions often require careful control of conditions to ensure selectivity and prevent unwanted side reactions. The amino group at position 3 may be introduced directly during ring formation or through subsequent modification of a pre-existing triazine structure.

The synthesis typically progresses through multiple steps, with intermediate purification stages to ensure high purity of the final product. The selection of appropriate protecting groups may be necessary to control the reactivity of functional groups during the synthetic process.

Chemical Reactions and Modifications

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions due to the presence of reactive functional groups. These reactions provide routes for the development of derivatives with potentially enhanced biological activities or improved physicochemical properties.

The amino groups can participate in numerous reactions, including:

  • Acylation reactions with acyl chlorides or anhydrides to form amide derivatives

  • Alkylation reactions with alkyl halides to produce secondary or tertiary amines

  • Condensation reactions with aldehydes or ketones

  • Formation of Schiff bases through reactions with carbonyl compounds

Research has shown that derivatives resulting from the modification of the amino groups often exhibit altered biological activities. For instance, 3-(Acyl/aroyl/alkyl)amino-6-(2'-Acyl/aroyl/alkyl)aminophenyl)-1,2,4-triazin-5(4H)ones have been synthesized and evaluated for their antimicrobial properties . These modified compounds often demonstrate enhanced activity against pathogenic microorganisms compared to the parent compound.

Industrial Production Considerations

Industrial production of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one and its derivatives requires optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors or other advanced technologies to improve efficiency and reduce waste.

Quality control measures are essential to ensure consistent product quality. These typically include analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to verify the purity and identity of the final product.

Environmental considerations and green chemistry principles are increasingly important in industrial production. This includes the use of less hazardous reagents, reduction of solvent usage, improved energy efficiency, and development of recycling processes for solvents and byproducts.

Biological Activities and Mechanisms of Action

Antimicrobial Properties

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one and its derivatives have demonstrated significant antimicrobial activity against various pathogenic microorganisms. Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Studies on related triazine compounds have revealed impressive inhibition zones against common pathogens, indicating their potential as antimicrobial agents. For example, derivatives of similar triazine compounds have shown the following inhibition patterns:

Table 2: Antimicrobial Activity of Triazine Derivatives Against Selected Microorganisms

MicroorganismInhibition Zone (mm)
Escherichia coli (G-)18
Staphylococcus aureus (G+)22
Klebsiella pneumoniae (G-)20

Research on 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H) one derivatives has shown particularly promising results against Staphylococcus aureus, with significant growth inhibition observed at approximately 9 hours of exposure . Compounds with specific modifications, particularly those labeled as compounds 4, 8, 11, and 12 in related studies, demonstrated enhanced activity against Candida albicans, suggesting potential antifungal applications .

The antimicrobial activity appears to be influenced by the nature of substituents on the amino groups, with certain acyl, aroyl, or alkyl substitutions leading to enhanced antimicrobial properties. This structure-activity relationship provides valuable insights for the design of more potent antimicrobial agents based on the triazine scaffold.

Mechanisms of Action

The biological activities of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one and its derivatives are believed to stem from several mechanisms:

For antimicrobial activity, the compound may:

  • Interact with bacterial cell membranes, disrupting their integrity

  • Interfere with essential microbial enzymes or metabolic pathways

  • Bind to specific proteins involved in bacterial cell division or wall synthesis

  • Form complexes with metal ions that are essential for microbial survival

The amino and aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions may lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, resulting in the observed biological effects.

Structure-activity relationship studies suggest that modifications to the amino groups can significantly alter the biological activity profile, indicating that these functional groups are critical for the compound's interaction with biological targets.

Research Applications and Future Directions

Medicinal Chemistry Applications

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one serves as an important building block in medicinal chemistry due to its versatile structure and potential biological activities. Researchers have utilized this compound and its derivatives for various applications in drug discovery and development:

  • Development of novel antimicrobial agents to address the growing concern of antibiotic resistance

  • Exploration of new anticancer compounds with selective toxicity toward cancer cells

  • Creation of enzyme inhibitors targeting specific pathways involved in disease progression

  • Design of compounds with improved pharmacokinetic properties through structural modification

The compound's triazine scaffold provides a valuable platform for medicinal chemists to introduce structural diversity and optimize biological activity. By modifying the amino and aminomethyl groups, researchers can fine-tune the compound's properties to enhance potency, selectivity, and drug-like characteristics.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one derivatives and their biological activities is crucial for rational drug design. Research has revealed several important structure-activity relationships (SARs):

  • The nature of substituents on the amino groups significantly influences antimicrobial activity

  • The presence of both amino and aminomethyl groups appears important for optimal biological activity

  • Specific modifications can enhance selectivity toward particular microbial strains or cancer cell types

For example, studies on 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H) one derivatives have shown that compounds with certain acyl, aroyl, or alkyl substitutions (particularly compound 10) demonstrated enhanced activity against Staphylococcus aureus . Similarly, compounds 4, 8, 11, and 12 showed significant activity against Candida albicans .

These SAR insights guide the design of new derivatives with potentially improved therapeutic properties. By systematically exploring various substitution patterns, researchers can identify the optimal structural features for specific biological targets.

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